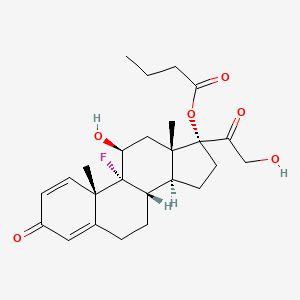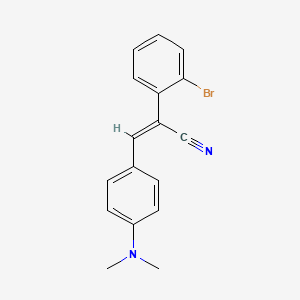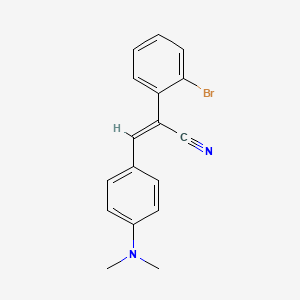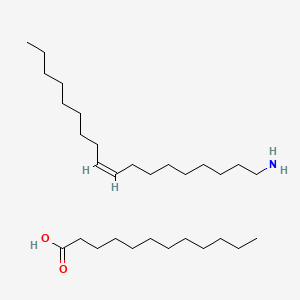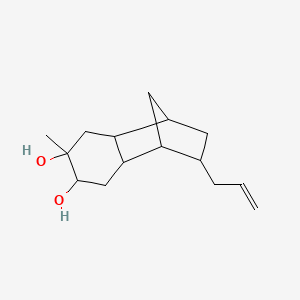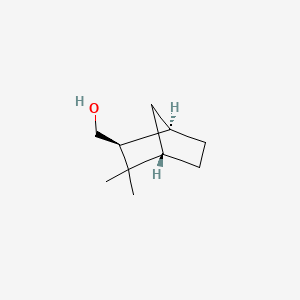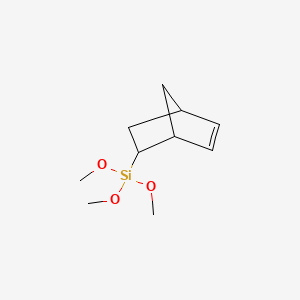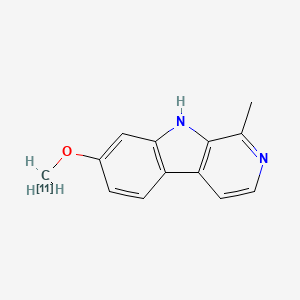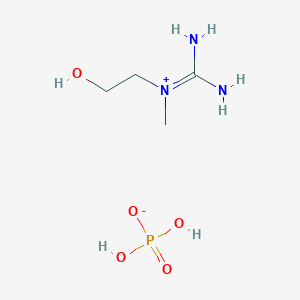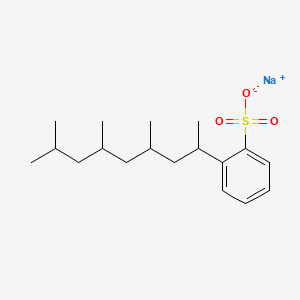
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is a chemical compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 1,3,5,7-tetramethyloctyl group. This compound is known for its surfactant properties, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate typically involves the sulfonation of 1,3,5,7-tetramethyloctylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.
Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .
Scientific Research Applications
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a similar structure but different alkyl chain length.
Sodium lauryl sulfate: A widely used surfactant with a different chemical structure but similar applications.
Uniqueness
Sodium (1,3,5,7-tetramethyloctyl)benzenesulphonate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties. This makes it particularly effective in certain industrial and research applications where other surfactants may not perform as well .
Properties
CAS No. |
25321-28-2 |
|---|---|
Molecular Formula |
C18H29NaO3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
sodium;2-(4,6,8-trimethylnonan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-13(2)10-14(3)11-15(4)12-16(5)17-8-6-7-9-18(17)22(19,20)21;/h6-9,13-16H,10-12H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
CIEWOMYXNBKIDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C)CC(C)CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


